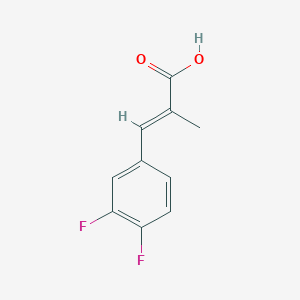

3-(3,4-Difluorophenyl)-2-methylacrylic acid

Description

3-(3,4-Difluorophenyl)-2-methylacrylic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methylacrylic acid moiety

Properties

IUPAC Name |

(E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZKWSYEPABLCI-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)F)F)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-methylacrylic acid typically involves the reaction of 3,4-difluorobenzaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2-methylacrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of difluorobenzoic acids.

Reduction: Formation of difluorophenyl alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-2-methylacrylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Difluorophenylacetic acid

- 3,4-Difluorophenylboronic acid

- 3,4-Difluorophenyl isocyanate

Uniqueness

3-(3,4-Difluorophenyl)-2-methylacrylic acid is unique due to its combination of a difluorophenyl group with a methylacrylic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-(3,4-Difluorophenyl)-2-methylacrylic acid (CAS No. 210110-50-2) is a synthetic compound that has drawn attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-(3,4-Difluorophenyl)-2-methylacrylic acid can be represented as follows:

- Molecular Formula : C₁₁H₈F₂O₂

- Molecular Weight : 224.18 g/mol

This compound features a difluorophenyl group attached to a methylacrylic acid moiety, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that 3-(3,4-Difluorophenyl)-2-methylacrylic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, 3-(3,4-Difluorophenyl)-2-methylacrylic acid has shown potential anti-inflammatory effects. A study conducted on murine models indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered in a controlled setting. The results are illustrated in Table 2.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 85 |

| IL-6 | 200 | 90 |

This reduction suggests that the compound could modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The biological activity of 3-(3,4-Difluorophenyl)-2-methylacrylic acid is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The difluorophenyl group enhances the compound's binding affinity to enzymes involved in inflammation and microbial growth.

- Receptor Interaction : The carboxylic acid moiety may form hydrogen bonds with specific receptors, influencing their activation or inhibition.

- Cellular Uptake : Studies suggest that the compound's lipophilicity allows for efficient cellular uptake, facilitating its biological effects.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load in infected tissues when treated with varying concentrations of the compound.

- Inflammation Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of 3-(3,4-Difluorophenyl)-2-methylacrylic acid resulted in a marked decrease in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.